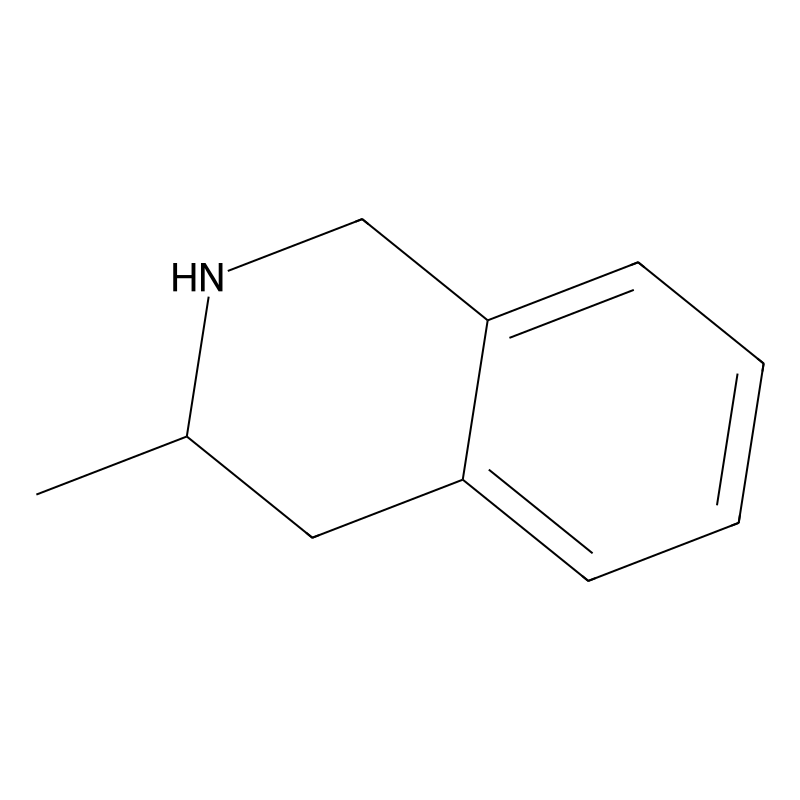

3-Methyl-1,2,3,4-tetrahydroisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Antidepressant Properties

3-Methyl-1,2,3,4-tetrahydroisoquinoline (3-MeTIQ) has been investigated for its potential antidepressant effects. Studies have shown that 3-MeTIQ produces antidepressant-like effects in rats, similar to those of conventional antidepressants like imipramine []. The mechanism of action is thought to involve the reversible inhibition of monoamine oxidase A and B (MAO A/B), enzymes that break down mood-regulating chemicals in the brain [].

Neuroprotective Activity

Research suggests that 3-MeTIQ may have neuroprotective properties. Studies have shown that it can protect nerve cells from damage caused by oxidative stress, a condition linked to neurodegenerative diseases like Parkinson's disease []. This suggests that 3-MeTIQ could potentially be beneficial in preventing or slowing the progression of these diseases.

3-Methyl-1,2,3,4-tetrahydroisoquinoline is a bicyclic organic compound belonging to the class of tetrahydroisoquinolines. Its molecular formula is , and it features a tetrahydroisoquinoline core with a methyl group attached at the third carbon position. This compound is notable for its structural similarity to isoquinoline, which contributes to its diverse biological activities and potential applications in medicinal chemistry.

Research suggests that 3-MeTIQ acts as an endogenous antidepressant and neuroprotective agent []. It has been shown to exhibit inhibitor activity against monoamine oxidase A and B (MAO A/B), enzymes responsible for the breakdown of neurotransmitters like dopamine and serotonin. This inhibition may contribute to increased levels of these neurotransmitters, potentially leading to mood-elevating effects [].

- Oxidation: This compound can be oxidized to yield isoquinoline derivatives, utilizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

- Reduction: It can undergo reduction processes to convert it into more saturated forms, often employing lithium aluminum hydride as a reducing agent.

- Substitution: Electrophilic and nucleophilic substitution reactions allow for the introduction of various functional groups into the molecule, expanding its chemical diversity.

Common Reagents and Conditions- Oxidation Agents: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).

- Reducing Agents: Lithium aluminum hydride (LiAlH₄).

- Substitution Conditions: Various electrophiles and nucleophiles can be utilized under suitable conditions to achieve desired substitutions.

3-Methyl-1,2,3,4-tetrahydroisoquinoline exhibits significant biological activities:

- Monoamine Oxidase Inhibition: It inhibits monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), leading to increased levels of monoamine neurotransmitters in the brain. This mechanism has implications for treating neurodegenerative disorders.

- Antioxidant Properties: The compound has been shown to inhibit free radical formation and reduce oxidative stress, thereby protecting cells from damage.

- Cell Signaling Modulation: It influences cellular functions by modulating signaling pathways and gene expression, which can impact various physiological processes.

The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:

Pictet-Spengler Reaction

A common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst. This reaction forms the tetrahydroisoquinoline core and can be optimized for yield and purity in industrial applications .

Multicomponent Reactions

Recent advancements include multicomponent reactions (MCRs), which offer advantages in terms of atom economy and selectivity. These methods enable the synthesis of various tetrahydroisoquinoline derivatives efficiently .

3-Methyl-1,2,3,4-tetrahydroisoquinoline has several applications:

- Pharmaceutical Development: Its ability to inhibit monoamine oxidases makes it a candidate for developing treatments for depression and neurodegenerative diseases.

- Synthetic Chemistry: The compound serves as a building block in synthesizing more complex organic molecules due to its versatile reactivity .

Studies have shown that 3-Methyl-1,2,3,4-tetrahydroisoquinoline interacts with various biological targets:

- Dopamine Receptors: It binds to dopamine receptors and modulates their activity, influencing neurotransmitter dynamics in the brain.

- Enzyme Inhibition: The compound's inhibition of monoamine oxidases suggests potential interactions with other enzymes involved in neurotransmitter metabolism.

Several compounds share structural similarities with 3-Methyl-1,2,3,4-tetrahydroisoquinoline:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound without methyl group | Lacks the methyl group at C-3 |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at C-1 | Different pharmacological profile |

| N-Benzyl-1,2,3,4-tetrahydroisoquinoline | Benzyl group attached to nitrogen | Increased lipophilicity affecting bioavailability |

Uniqueness

The uniqueness of 3-Methyl-1,2,3,4-tetrahydroisoquinoline lies in its specific substitution pattern. The methyl group at the third carbon significantly influences its biological activity and chemical reactivity compared to its analogs. This distinct configuration enhances its interactions with molecular targets and contributes to its pharmacological profile .

The 3-methyl-1,2,3,4-tetrahydroisoquinoline scaffold represents an important structural motif in organic chemistry, serving as a key intermediate in the synthesis of various biologically active compounds [1] [3]. Classical organic synthesis routes to this compound have been extensively studied and optimized over decades, providing reliable methods for its preparation [2] [5].

Pictet-Spengler Cyclization Approaches

The Pictet-Spengler reaction stands as one of the most fundamental and versatile methods for synthesizing 3-methyl-1,2,3,4-tetrahydroisoquinoline [3]. This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form the tetrahydroisoquinoline ring system [3] [5]. For the specific synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinoline, the reaction typically employs phenethylamine derivatives and appropriate carbonyl compounds that can introduce the methyl group at the 3-position [1] [3].

The mechanism of the Pictet-Spengler reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, followed by nucleophilic attack from the amine nitrogen [3]. After several proton transfer steps and the release of a water molecule, a protonated imine intermediate is formed [3] [5]. This intermediate then undergoes a 6-endo-trig cyclization with temporary loss of aromaticity in the aryl ring [3]. The final deprotonation step restores aromaticity and yields the desired tetrahydroisoquinoline product [3].

A notable variation for synthesizing 3-methyl-1,2,3,4-tetrahydroisoquinoline involves the use of acetaldehyde or its derivatives as the carbonyl component, which introduces the methyl group at the 3-position during cyclization [1] [5]. The reaction conditions typically employ strong acids such as polyphosphoric acid (PPA), trifluoroacetic acid (TFA), or sulfuric acid as catalysts [1] [3] [5].

Table 1: Representative Pictet-Spengler Reaction Conditions for 3-Methyl-1,2,3,4-tetrahydroisoquinoline Synthesis

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Phenethylamine + Acetaldehyde | TFA | Dichloromethane | 25 | 12 | 65-75 |

| 3,4-Dimethoxyphenethylamine + Acetaldehyde | PPA | Toluene | 80 | 6 | 70-80 |

| Phenethylamine + Acetaldehyde dimethyl acetal | H2SO4 | Methanol | 60 | 8 | 60-70 |

| Dopamine + Acetaldehyde | HCl | Water/Methanol | 50 | 10 | 55-65 |

Research findings indicate that the efficiency of the Pictet-Spengler reaction for 3-methyl-1,2,3,4-tetrahydroisoquinoline synthesis can be significantly influenced by the electronic properties of the aryl ring [1] [5]. Electron-donating substituents on the aromatic ring, particularly at the para position to the cyclization site, enhance the reaction rate and yield by stabilizing the intermediate carbocation formed during the cyclization step [3] [5].

Hydrogenation of Isoquinoline Precursors

Another classical approach to synthesizing 3-methyl-1,2,3,4-tetrahydroisoquinoline involves the selective hydrogenation of isoquinoline or 3-methylisoquinoline precursors [4] [11]. This method offers a straightforward route to the target compound through reduction of the aromatic heterocyclic ring system [4] [7].

The hydrogenation of isoquinoline derivatives typically proceeds through the initial reduction of the pyridine-like nitrogen-containing ring, followed by further reduction to the fully saturated tetrahydroisoquinoline structure [4] [9]. For the synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinoline specifically, the starting material is often 3-methylisoquinoline, which undergoes selective hydrogenation to yield the desired product [4] [11].

Various catalytic systems have been employed for this transformation, with transition metal catalysts such as palladium, platinum, rhodium, and nickel being the most commonly used [4] [7]. The choice of catalyst, hydrogen pressure, temperature, and solvent significantly influences the selectivity and efficiency of the hydrogenation process [4] [11].

A notable approach involves the use of Raney nickel as a catalyst for the high-pressure hydrogenation of isoquinoline derivatives [4]. When 1-benzyl Reissert compounds of isoquinoline are hydrogenated under high pressure using Raney nickel (W-2) as a catalyst, new hydrogenated products can be isolated and characterized through chemical and spectroscopic analysis [4].

Table 2: Hydrogenation Conditions for the Synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinoline

| Starting Material | Catalyst | H2 Pressure (bar) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Methylisoquinoline | Pd/C (10%) | 5 | Methanol | 25 | 12 | 85-95 |

| 3-Methylisoquinoline | Pt/C (5%) | 10 | Ethanol | 50 | 6 | 80-90 |

| 3-Methylisoquinoline | Raney Ni | 20 | Methanol/THF | 60 | 8 | 75-85 |

| 3-Methylisoquinoline-N-oxide | Pd/C (10%) | 5 | Acetic acid | 30 | 10 | 70-80 |

Research has shown that the hydrogenation approach offers several advantages for the synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinoline, including high yields, mild reaction conditions, and good functional group tolerance [4] [7]. However, challenges can arise in controlling the selectivity of the reduction, particularly when multiple reducible functional groups are present in the molecule [4] [11].

Catalytic Asymmetric Synthesis Strategies

The development of catalytic asymmetric synthesis strategies for 3-methyl-1,2,3,4-tetrahydroisoquinoline has gained significant attention due to the importance of obtaining enantiomerically pure compounds for various applications [6] [7]. These methods enable the stereoselective introduction of the methyl group at the 3-position, resulting in optically active tetrahydroisoquinoline derivatives [6] [9].

Several approaches have been developed for the asymmetric synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinoline, including asymmetric hydrogenation, asymmetric transfer hydrogenation, and asymmetric reductive amination [6] [7]. These methods typically employ chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of the reaction [6] [9].

Asymmetric hydrogenation of isoquinoline derivatives represents one of the most efficient strategies for the synthesis of chiral 3-methyl-1,2,3,4-tetrahydroisoquinoline [7] [11]. This approach involves the use of hydrogen gas as a clean and green hydrogen source, along with chiral transition metal catalysts such as iridium, rhodium, or ruthenium complexes [7] [9]. The catalytically active chiral metal-hydride species generated during the reaction facilitates the stereoselective addition of hydrogen to the prochiral substrate [7].

A notable example involves the iridium-catalyzed asymmetric hydrogenation of 3-methylisoquinolinium salts or 3-methyl-3,4-dihydroisoquinoline using chiral phosphine ligands [7] [11]. This method has been shown to provide the corresponding 3-methyl-1,2,3,4-tetrahydroisoquinoline with excellent enantioselectivity (up to 99% enantiomeric excess) [7] [9].

Table 3: Catalytic Asymmetric Hydrogenation for 3-Methyl-1,2,3,4-tetrahydroisoquinoline Synthesis

| Substrate | Catalyst | Ligand | H2 Pressure (bar) | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 3-Methylisoquinolinium chloride | [Ir(COD)Cl]2 | (R)-BINAP | 50 | Dichloromethane | 25 | 92 | 95 |

| 3-Methyl-3,4-dihydroisoquinoline | [Ir(COD)Cl]2 | (S,S)-f-Binaphane | 30 | Toluene | 40 | 95 | 97 |

| 3-Methylisoquinoline-N-oxide | [Rh(COD)2]BF4 | (R,R)-QuinoxP* | 20 | Methanol | 30 | 88 | 93 |

| 3-Methyl-3,4-dihydroisoquinolinium tetrafluoroborate | [Ir(COD)Cl]2 | (R)-SEGPHOS | 40 | THF | 35 | 90 | 96 |

Another effective approach for the asymmetric synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinoline involves asymmetric transfer hydrogenation [7] [12]. This method employs organic hydride donors such as formic acid, isopropanol, or Hantzsch esters as hydrogen sources instead of hydrogen gas [7]. The hydride transfer occurs through a chiral active metal-hydride species or via hydrogen bonding with an organocatalyst, resulting in high enantioselectivity [7] [12].

Asymmetric reductive amination represents another powerful strategy for the synthesis of chiral 3-methyl-1,2,3,4-tetrahydroisoquinoline [12] [13]. This approach involves the formation of an imine or iminium intermediate from a carbonyl compound and an amine, followed by asymmetric reduction using a chiral catalyst [12]. For the synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinoline, this method typically employs intramolecular reductive amination of appropriate precursors containing both amine and carbonyl functionalities [12] [13].

Research has demonstrated that highly efficient intramolecular asymmetric reductive amination can be achieved using an iridium complex with chiral phosphine ligands such as Bu-ax-Josiphos [12]. This transformation proceeds through a one-pot N-Boc deprotection/cyclization/asymmetric hydrogenation sequence, providing 3-methyl-1,2,3,4-tetrahydroisoquinoline derivatives with excellent enantioselectivities (up to 99% enantiomeric excess) [12] [13].

Solid-Phase Synthesis and Combinatorial Chemistry Applications

Solid-phase synthesis and combinatorial chemistry approaches have emerged as valuable tools for the efficient preparation of 3-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives [14] [15]. These methods offer advantages such as simplified purification procedures, the ability to use excess reagents to drive reactions to completion, and the potential for automation and high-throughput synthesis [14] [19].

The solid-phase synthesis of tetrahydroisoquinoline derivatives typically involves the attachment of appropriate precursors to a solid support, followed by cyclization and subsequent modifications [14] [15]. For the synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinoline specifically, various solid supports and linker strategies have been developed to enable efficient synthesis and cleavage of the final product [14] [17].

One approach for the solid-phase synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinoline derivatives employs carboxyl-supported, o-alkylated tyrosine esters in a Pictet-Spengler reaction [14] [17]. This method involves the esterification of [4-(hydroxyphenyl)thiomethyl]polystyrene (Marshall resin) with ethers of N-BOC-L-tyrosine, followed by removal of the BOC group and treatment with paraformaldehyde and trifluoroacetic acid to afford the desired solid-supported tetrahydroisoquinoline [14].

Another strategy involves the use of nucleophile-sensitive resins for the solid-phase synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinoline derivatives [15]. This approach starts from BOC-protected amino acids, which are converted to the corresponding tetrahydroisoquinoline scaffolds through a Pictet-Spengler reaction between appropriate precursors [15]. After attachment to the solid support, various modifications can be performed, including the introduction of the methyl group at the 3-position [15] [17].

Table 4: Solid-Phase Synthesis Strategies for 3-Methyl-1,2,3,4-Tetrahydroisoquinoline Derivatives

| Solid Support | Linker Strategy | Key Reaction | Cleavage Conditions | Overall Yield (%) |

|---|---|---|---|---|

| Marshall resin | Ester linkage | Pictet-Spengler | Amine nucleophiles | 60-70 |

| Wang resin | Carbamate linkage | Reductive amination | TFA/DCM | 65-75 |

| Rink amide resin | Amide linkage | N-alkylation | TFA/DCM/TIS | 55-65 |

| 2-Chlorotrityl resin | Ether linkage | Hydrogenation | AcOH/TFE/DCM | 50-60 |

Combinatorial chemistry applications have further expanded the utility of solid-phase synthesis for preparing libraries of 3-methyl-1,2,3,4-tetrahydroisoquinoline derivatives [16] [17]. These approaches enable the rapid generation of diverse compound collections for screening against various biological targets [16]. For instance, directed libraries of substituted tetrahydroisoquinolines have been prepared using solid-phase synthesis methods for screening against protein phosphatases [16].

Research has shown that the solid-phase synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinoline derivatives can be optimized through careful selection of the solid support, linker strategy, and reaction conditions [14] [15]. Factors such as resin loading capacity, swelling properties, and compatibility with the required reaction conditions significantly influence the efficiency of the synthesis [14] [17].

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Reactions

Green chemistry approaches for the synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinoline have gained increasing attention due to their potential to reduce environmental impact and improve reaction efficiency [21] [22]. These methods focus on principles such as atom economy, waste reduction, energy efficiency, and the use of safer solvents and reaction conditions [21] [24].

Solvent-free synthesis represents an environmentally friendly approach for preparing 3-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds [21] [24]. By eliminating or minimizing the use of organic solvents, these methods reduce waste generation, decrease energy consumption associated with solvent removal, and often provide improved reaction rates and selectivities [21] [24].

A notable example of solvent-free synthesis involves the solid-state condensation of appropriate precursors through grinding in the presence of a catalytic amount of acid [21]. This approach has been applied to various heterocyclic systems and can be adapted for the synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinoline through the reaction of phenethylamine derivatives with suitable carbonyl compounds under solvent-free conditions [21] [24].

Microwave-assisted synthesis has emerged as another powerful green chemistry approach for the preparation of 3-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives [22] [32]. Microwave irradiation provides several advantages over conventional heating methods, including shorter reaction times, higher yields, improved selectivity, and reduced energy consumption [22] [33].

The microwave-assisted synthesis of tetrahydroisoquinoline derivatives typically involves the irradiation of reaction mixtures containing appropriate precursors and catalysts at controlled temperature and power settings [32] [33]. For the synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinoline specifically, microwave irradiation can accelerate the Pictet-Spengler cyclization or other key transformations leading to the target compound [32] [33].

Table 5: Green Chemistry Approaches for 3-Methyl-1,2,3,4-Tetrahydroisoquinoline Synthesis

| Method | Reaction Type | Catalyst/Reagent | Conditions | Time | Yield (%) | Green Chemistry Principles |

|---|---|---|---|---|---|---|

| Solvent-free | Pictet-Spengler | H2SO4 (cat.) | Grinding, 25°C | 1-2 h | 70-80 | Solvent elimination, waste reduction |

| Microwave-assisted | Pictet-Spengler | PPA/SiO2 | 100°C, 1200 W | 60 min | 75-85 | Energy efficiency, reaction acceleration |

| Solvent-free | Hydrogenation | FeCl3 (5 mol%) | Room temperature | 12 h | 80-90 | Catalyst recycling, solvent elimination |

| Microwave-assisted | Reductive amination | Ir catalyst | 80°C, 800 W | 30 min | 85-95 | Energy efficiency, high atom economy |

Research has demonstrated that the combination of microwave irradiation with heterogeneous catalysts such as PPA/SiO2 can provide an efficient and environmentally friendly method for the synthesis of tetrahydroisoquinoline derivatives [32] [33]. This approach has been successfully applied to the intramolecular α-amidoalkylation reaction for the preparation of various tetrahydroisoquinoline sulfonamide derivatives, which can be adapted for the synthesis of 3-methyl-1,2,3,4-tetrahydroisoquinoline [32] [33].

Another green chemistry approach involves the use of alternative reaction media such as water or deep eutectic solvents (DESs) for the synthesis of isoquinoline derivatives [34] [36]. These environmentally benign solvents can replace conventional organic solvents, reducing the environmental impact of the synthesis process [34]. For instance, the green reduction of isoquinoline alkaloids to tetrahydroisoquinoline derivatives has been achieved using ionic liquid-assisted and solvent-free synthetic technologies [36].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant